molecular formula C16H19NO B3049599 Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- CAS No. 211871-56-6

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-

Cat. No.: B3049599
CAS No.: 211871-56-6
M. Wt: 241.33 g/mol
InChI Key: SPJNMJLGFKFOSL-UHFFFAOYSA-N
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Description

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- is a chemical compound with the molecular formula C16H19NO. It is known for its unique structure, which includes a naphthalene ring, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- involves several synthetic routes. One common method includes the reaction of 2-naphthylacetic acid with isobutylamine under specific conditions to form the desired product. Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with aromatic and hydrophobic sites .

Comparison with Similar Compounds

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(2-methyl-1-naphthalen-2-ylpropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12(18)17-16(2,3)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10H,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJNMJLGFKFOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)CC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625313
Record name N-[2-Methyl-1-(naphthalen-2-yl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211871-56-6
Record name N-[2-Methyl-1-(naphthalen-2-yl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-methyl-1-(naphthalen-2-yl)-2-propanol (500 mg) obtained in Step 7 were added acetonitrile (0.5 ml) and acetic acid (0.5 ml) in this order. After ice-cooling the mixture, sulfuric acid (0.5 ml) was added dropwise. The mixture was stirred under ice-cooling for 20 min and poured into a 1N aqueous sodium hydroxide solution, and the mixture was extracted with diethyl ether. The organic layer was washed with water, dried over sodium sulfate, and concentrated under reduced pressure. The obtained residue was subjected to recrystallization from ethyl acetate-n-hexane to give the title compound (303 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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